2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide
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Overview
Description
2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide is an organic compound with the molecular formula C11H15FN2O It is characterized by the presence of a fluorophenyl group attached to a dimethylacetamide moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide typically involves the reaction of 3-fluorobenzylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-fluorophenyl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(2-fluorophenyl)methyl]amino}-N,N-dimethylacetamide
- 2-{[(3-chlorophenyl)methyl]amino}-N,N-dimethylacetamide
Uniqueness
2-{[(3-fluorophenyl)methyl]amino}-N,N-dimethylacetamide is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in distinct properties compared to its analogs, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C11H15FN2O |
---|---|
Molecular Weight |
210.25 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)methylamino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C11H15FN2O/c1-14(2)11(15)8-13-7-9-4-3-5-10(12)6-9/h3-6,13H,7-8H2,1-2H3 |
InChI Key |
XZDGMXFUOSQAPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCC1=CC(=CC=C1)F |
Origin of Product |
United States |
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